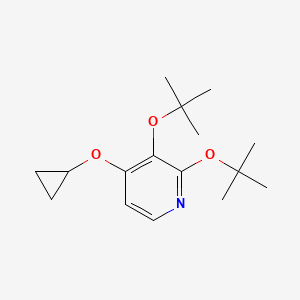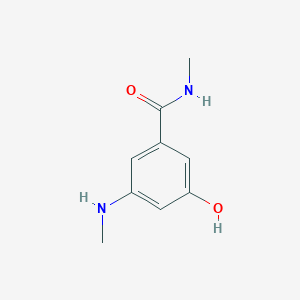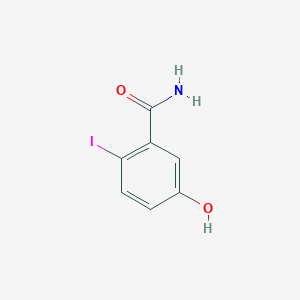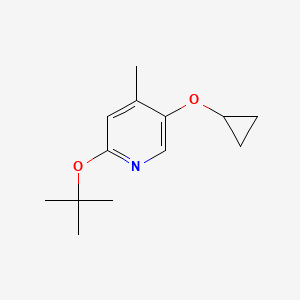
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Cl2/FeCl3, Br2/FeBr3, HNO3/H2SO4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Cyclopropoxy-1-ethyl-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group but different functional groups.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Contains both trifluoromethoxy and trifluoromethyl groups.
Uniqueness
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the cyclopropoxy group adds strain and rigidity to the molecule, while the trifluoromethyl group enhances its lipophilicity and metabolic stability.
特性
分子式 |
C12H13F3O |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-ethyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H13F3O/c1-2-8-3-6-10(12(13,14)15)11(7-8)16-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChIキー |
VAQHRGQOKDUCOF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



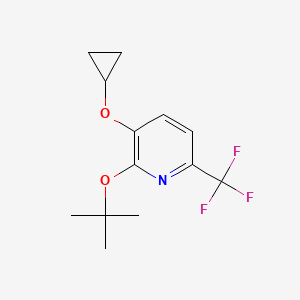
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

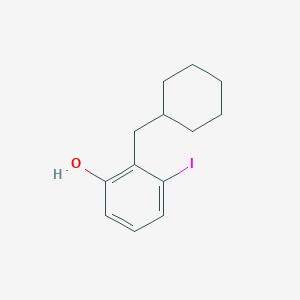


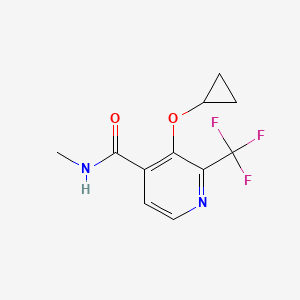
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
